molecular formula C12H13NO2 B1614126 4-(Tetrahydropyran-4-yloxy)benzonitrile CAS No. 884507-34-0

4-(Tetrahydropyran-4-yloxy)benzonitrile

Cat. No.: B1614126
CAS No.: 884507-34-0
M. Wt: 203.24 g/mol
InChI Key: ITXQSYHCKPGZLV-UHFFFAOYSA-N
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Description

Contextual Significance in Modern Organic Synthesis and Medicinal Chemistry Research

In the realm of modern organic synthesis, the focus is on creating complex molecules with high efficiency and selectivity. 4-(Tetrahydropyran-4-yloxy)benzonitrile serves as a valuable starting material, allowing for the introduction of its distinct structural motifs into larger, more intricate molecular architectures.

The tetrahydropyran (B127337) (THP) moiety is a particularly attractive feature in medicinal chemistry. The THP ring is a saturated six-membered heterocycle containing an oxygen atom. drugbank.com It is considered a "privileged scaffold" due to its frequent appearance in a wide range of biologically active natural products and synthetic drugs. guidechem.comchemicalbook.com The inclusion of a THP group can significantly improve the pharmacokinetic properties of a drug candidate, a set of characteristics that determine the fate of a drug in the body, often referred to as ADME (absorption, distribution, metabolism, and excretion). pharmablock.com The THP ring can enhance solubility, reduce metabolic breakdown, and improve oral bioavailability. pharmablock.com

The benzonitrile (B105546) group, a benzene (B151609) ring substituted with a nitrile (-C≡N) group, is another cornerstone of organic synthesis and medicinal chemistry. nbinno.com The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, such as amines, carboxylic acids, and tetrazoles, which are important in creating diverse chemical libraries for drug screening. fiveable.me The aromatic nature of the benzene ring also provides a rigid scaffold for orienting other functional groups in three-dimensional space to interact with biological targets. nbinno.com

Overview of Structural Features and Their Chemical Relevance

The chemical structure of this compound combines the advantageous properties of both the tetrahydropyran and benzonitrile components.

The key structural features include:

The Tetrahydropyran (THP) Ring: This saturated heterocyclic ring is generally conformationally stable, often adopting a chair-like structure. The oxygen atom within the ring can act as a hydrogen bond acceptor, which can be crucial for binding to biological targets like enzymes and receptors. pharmablock.com Its non-planar, three-dimensional nature helps to improve the "drug-likeness" of a molecule by moving away from the flat structures that can sometimes be associated with toxicity or poor solubility. pharmablock.com

The Ether Linkage: The THP ring is connected to the benzonitrile moiety via an ether linkage (-O-). This linkage provides a degree of flexibility to the molecule, allowing the two main structural components to orient themselves for optimal interaction with a target.

The Benzonitrile Moiety: The benzene ring provides a rigid anchor and a platform for further chemical modification. The nitrile group is a strong electron-withdrawing group, which influences the electronic properties of the benzene ring. fiveable.me As mentioned, the nitrile group is a valuable synthetic handle for a wide range of chemical transformations. nbinno.comfiveable.me

The interplay of these structural features makes this compound a bifunctional building block. The THP moiety can be used to fine-tune the physicochemical properties of a target molecule, while the benzonitrile group offers a reactive site for building out the molecular complexity.

Scope and Relevance of Current Academic Investigations

Current academic and industrial research is actively exploring the potential of this compound in various therapeutic areas. One notable area is in the development of inhibitors for the sodium-glucose cotransporter 2 (SGLT2). SGLT2 inhibitors are a class of drugs used to treat type 2 diabetes. A patent for glucopyranosyl-substituted benzonitrile derivatives, which are potent SGLT2 inhibitors, includes "tetrahydropyran-4-yloxy" as a possible substitution on the benzonitrile ring. This suggests that this compound could be a key intermediate in the synthesis of these and similar antidiabetic agents.

The versatility of this compound means that its applications are not limited to a single therapeutic target. Researchers are likely investigating its use in the synthesis of inhibitors for other enzymes, receptor antagonists, and other classes of bioactive molecules where the combination of a lipophilic, three-dimensional group (the THP ring) and a versatile synthetic handle (the benzonitrile group) is desirable. The ongoing research into this compound underscores its potential to contribute to the development of the next generation of therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(oxan-4-yloxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXQSYHCKPGZLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640242
Record name 4-[(Oxan-4-yl)oxy]benzonitrile
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Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884507-34-0
Record name 4-[(Oxan-4-yl)oxy]benzonitrile
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Record name 4-(oxan-4-yloxy)benzonitrile
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Synthetic Methodologies and Reaction Pathways for 4 Tetrahydropyran 4 Yloxy Benzonitrile

Established Synthetic Routes to the Tetrahydropyran-4-yloxy Moiety

The formation of the ether linkage between the tetrahydropyran (B127337) ring and the benzonitrile (B105546) moiety is a critical step in the synthesis of the title compound. The primary approaches involve direct etherification of a phenolic precursor.

Etherification Strategies from 4-Hydroxybenzonitrile (B152051) Analogues

The most direct route to 4-(Tetrahydropyran-4-yloxy)benzonitrile involves the etherification of 4-hydroxybenzonitrile with a suitable tetrahydropyran-4-yl derivative. Two classical and highly effective methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis would involve the deprotonation of 4-hydroxybenzonitrile with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide. This nucleophilic phenoxide is then reacted with a tetrahydropyran-4-yl electrophile bearing a good leaving group, such as tetrahydropyran-4-yl tosylate or a 4-halotetrahydropyran.

A more versatile and often higher-yielding approach is the Mitsunobu reaction . nih.gov This reaction allows for the direct coupling of an alcohol with a pronucleophile, in this case, tetrahydropyran-4-ol with 4-hydroxybenzonitrile. organic-chemistry.org The reaction is mediated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The mechanism involves the activation of the alcohol by the phosphine-azodicarboxylate adduct, which is then displaced by the phenolic oxygen of 4-hydroxybenzonitrile. organic-chemistry.org A key advantage of the Mitsunobu reaction is its generally mild conditions and high stereoselectivity (with inversion of configuration at the alcohol's stereocenter, though this is not relevant for the achiral tetrahydropyran-4-ol). nih.gov To simplify purification, modified reagents like 4-(diphenylphosphino)benzoic acid can be used, which incorporates the phosphine oxide byproduct into a form that is easily removed by a simple acid-base extraction. organic-chemistry.org

Interactive Table: Comparison of Etherification Strategies
FeatureWilliamson Ether SynthesisMitsunobu Reaction
Reactants 4-hydroxybenzonitrile phenoxide, Tetrahydropyran-4-yl halide/tosylate4-hydroxybenzonitrile, Tetrahydropyran-4-ol
Reagents Base (e.g., NaH, K₂CO₃)Triphenylphosphine (PPh₃), DEAD or DIAD
Conditions Often requires heatingTypically room temperature, mild conditions
Byproducts Inorganic saltsTriphenylphosphine oxide, reduced azodicarboxylate
Key Advantage Uses simple, inexpensive reagentsHigh functional group tolerance, mild conditions

Protection Group Chemistry Utilizing Dihydropyran (for related structures)

While not a direct route to the 4-yloxy isomer, the reaction of alcohols with 3,4-dihydro-2H-pyran (DHP) is a fundamental and widely used method in organic synthesis to form tetrahydropyranyl (THP) ethers. youtube.com This strategy serves as a protection method for hydroxyl groups. The reaction is catalyzed by acid (e.g., p-toluenesulfonic acid, TsOH) and proceeds via protonation of the DHP alkene, which generates a resonance-stabilized oxocarbenium ion. youtube.com The alcohol then acts as a nucleophile, attacking the carbocation to form the THP ether. youtube.com This creates a 2-substituted tetrahydropyran, which is technically an acetal (B89532). The stability of this acetal group to most reaction conditions (e.g., basic, organometallic, reductive, oxidative) while being easily cleaved under mild acidic aqueous conditions makes it an excellent protecting group. youtube.com

Approaches for Benzonitrile Core Functionalization

Functionalization of the benzonitrile ring is key to creating diverse derivatives and can also be a pathway to the core structure itself. These methods include nucleophilic substitution and metal-catalyzed reactions.

Ortho-Fluoro Substituted Benzonitrile Reactivity in Construction of Diarylmethane Units

Ortho-fluoro substituted benzonitriles are valuable precursors for the synthesis of more complex molecules like diarylmethanes. The fluorine atom can be displaced via nucleophilic aromatic substitution (SNAᵣ) or participate in cross-coupling reactions. The construction of diarylmethanes can be achieved through methods such as the palladium-catalyzed cross-coupling of benzyltitanium reagents with aryl triflates. bohrium.com While not directly involving an ortho-fluoro benzonitrile, this highlights a modern approach to C(sp²)-C(sp³) bond formation. A more direct, though challenging, approach would be the reaction of an organometallic reagent (e.g., a Grignard or organolithium reagent) with an ortho-fluorobenzonitrile derivative, although the high reactivity of the nitrile group can complicate such reactions.

Transition Metal-Mediated Coupling Reactions for Cyano Group Introduction

The cyano group of the benzonitrile core is often introduced via transition metal-catalyzed reactions, which have largely replaced older, harsher methods. rsc.org Palladium-, nickel-, and copper-based catalysts are most common for the cyanation of aryl halides (chlorides, bromides, iodides) and triflates. chinesechemsoc.orgresearchgate.net These reactions offer high functional group tolerance and are strategically important for late-stage functionalization in complex syntheses. mdpi.com

A variety of cyanide sources can be used, ranging from highly toxic salts like KCN and NaCN to safer alternatives like zinc cyanide (Zn(CN)₂), potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). rsc.orgmdpi.com Recent advancements include photoredox-nickel dual catalysis, which allows the cyanation of aryl halides to proceed under benign, room-temperature conditions, avoiding hypertoxic reagents and air-sensitive Ni(0) precursors. chinesechemsoc.org

Interactive Table: Common Catalytic Systems for Aryl Cyanation
Catalyst SystemCyanide SourceSubstrate ScopeKey Features
Palladium (e.g., Pd(OAc)₂, PdCl₂)KCN, Zn(CN)₂, K₄[Fe(CN)₆], NCTSAryl bromides, iodides, chloridesWell-explored, wide functional group compatibility. rsc.org
Nickel (e.g., NiCl₂)KCN, NaCN, BrCNAryl chlorides, bromides, triflatesCost-effective, can be used in reductive cross-electrophile coupling. mdpi.comgoogle.com
Photoredox/Nickel Dual CatalysisMetal-free cyanide sourceAryl and alkenyl halidesBenign conditions (room temp.), avoids toxic reagents. chinesechemsoc.org
Rhodium (e.g., [Cp*RhCl₂]₂)Benzimidate (as nitrile source)ArylsilanesC-H activation strategy, uses water as a solvent. acs.org

Halogen-Metal Exchange Reactions and Subsequent Quenching

Halogen-metal exchange is a powerful technique for the functionalization of aryl rings, including benzonitrile derivatives. wikipedia.org This reaction typically involves treating an aryl halide (usually a bromide or iodide) with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.orgnih.gov The reaction is very fast and results in the replacement of the halogen atom with lithium, forming a highly nucleophilic aryllithium species. wikipedia.org

This newly formed organolithium intermediate can then be "quenched" by reacting it with a wide variety of electrophiles to introduce new functional groups. For example, reaction with an aldehyde or ketone introduces a secondary or tertiary alcohol, respectively. This method allows for the regiospecific introduction of substituents at the position formerly occupied by the halogen. ias.ac.in However, the presence of acidic protons or other electrophilic sites (like the nitrile group itself) on the substrate can lead to side reactions, necessitating careful control of reaction conditions and potentially the use of more complex mixed-metal reagents (e.g., i-PrMgCl/n-BuLi combinations) to enhance selectivity. nih.gov

Advanced Synthetic Transformations Involving this compound Derivatives

The unique structure of this compound, which combines a stable ether linkage, a saturated heterocyclic tetrahydropyran (THP) ring, and a reactive benzonitrile moiety, allows for a diverse range of advanced synthetic transformations. These reactions enable the targeted modification of the molecule to generate a library of complex derivatives.

Oxidation Reactions

The oxidation of derivatives of this compound can be directed at the tetrahydropyran ring. A key transformation is the oxidation of the C-4 position of the THP ring to yield the corresponding tetrahydropyran-4-one. This conversion can be achieved through various synthetic methods, including those involving double-conjugate addition of water to divinyl ketones, which serve as precursors to the ketone functionality. researchgate.net Another direct approach involves a perrhenic acid-catalyzed Prins cyclization of specific 3-chlorohomoallylic alcohols with aldehydes to stereoselectively synthesize cis-2,6-disubstituted tetrahydropyran-4-ones. rsc.org

Furthermore, investigations into the oxidation of analogous ether systems provide insight into potential reaction pathways. For instance, studies on 1,4-dioxane, a close structural analog of the THP ether moiety, show that α-monoalkoxyalkyl radicals can be generated via hydrogen abstraction. rsc.org These radicals can then be effectively oxidized. While detailed studies on this compound itself are limited, the chemistry of N-sulfonyloxaziridines in effecting oxidative rearrangements in other heterocyclic systems suggests their potential as shelf-stable oxidants for this substrate. nih.gov

Reduction of the Nitrile Group to Amines

The conversion of the nitrile group in this compound to a primary amine represents a fundamental and highly valuable transformation, yielding 4-(Tetrahydropyran-4-yloxy)benzylamine. This reduction provides a direct pathway to primary amines from the corresponding imine intermediate. acsgcipr.org

A variety of methods are available for this reduction:

Catalytic Hydrogenation: This is often the most efficient route, typically employing hydrogen gas with a heterogeneous catalyst such as palladium, platinum, or nickel. acsgcipr.orglibretexts.org The reaction is generally performed under elevated temperature and pressure. libretexts.org It is important to select the catalyst and conditions carefully to minimize the formation of secondary and tertiary amine by-products, which can arise from the reaction of the primary amine product with the starting nitrile or imine intermediate. acsgcipr.org

Metal Hydride Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. libretexts.org The reaction is typically conducted in an ether solvent like diethyl ether, followed by an acidic workup. libretexts.org

Modern Borane (B79455) Reagents: More specialized borane reagents offer alternative conditions. Diisopropylaminoborane, activated by a catalytic amount of lithium borohydride (B1222165) (LiBH₄), can reduce various aromatic nitriles. nih.gov The reactivity is influenced by the electronic nature of the substituents on the benzonitrile ring. The tetrahydropyran-4-yloxy group is an electron-donating group, similar to a methoxy (B1213986) group. For electron-donating substituted benzonitriles, such as 4-methoxybenzonitrile, the reduction often requires refluxing in tetrahydrofuran (B95107) (THF) to achieve good yields. nih.gov Another effective system is the combination of ammonia-borane with titanium tetrachloride, which can reduce a range of benzonitriles at room temperature. mdpi.com

The electronic properties of substituents on the aromatic ring significantly impact the reaction conditions and yields, as illustrated by the data below for the reduction of various benzonitriles using ammonia-borane.

Reduction of Substituted Benzonitriles to Primary Amines with Ammonia-Borane/TiCl₄ mdpi.com
SubstrateProductYield (%)Time (h)
4-Trifluoromethylbenzonitrile4-(Trifluoromethyl)benzylamine973
BenzonitrileBenzylamine951
2-Methylbenzonitrile2-Methylbenzylamine993
4-Methylbenzonitrile4-Methylbenzylamine863
4-Methoxybenzonitrile4-Methoxybenzylamine865

Nucleophilic Substitution Reactions on the Tetrahydropyran Ring

Nucleophilic substitution reactions on the tetrahydropyran ring of this compound derivatives, particularly at positions adjacent to the ring oxygen (anomeric positions), are governed by the stability of carbocation intermediates. nih.gov Such substitutions on tetrahydropyran acetals often proceed through an Sₙ1-like mechanism involving the formation of an intermediate oxocarbenium ion. nih.gov

The stereochemical outcome of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions. nih.gov

Weak Nucleophiles: When weak nucleophiles are used, the stereoselectivity generally conforms to established Sₙ1 stereoelectronic models, where the nucleophile attacks the intermediate oxocarbenium ion. nih.gov

Strong Nucleophiles: In contrast, the use of strong nucleophiles can lead to stereoselectivities that deviate from these models. The presence or absence of coordinating counterions can also influence the stereochemical outcome. nih.gov In some cases, reactions with strong nucleophiles can result in an erosion of selectivity. nih.gov

The general trend observed in related systems shows that as the reactivity of the nucleophile increases, the reaction mechanism can shift, affecting the final product distribution. nih.gov

Influence of Nucleophile Strength on Stereoselectivity in THP Acetal Substitution nih.gov
Nucleophile StrengthTypical MechanismObserved Stereoselectivity
WeakSₙ1-likeConforms to stereoelectronic models (e.g., 1,4-trans products)
StrongSₙ1-like to Sₙ2-like continuumDependent on conditions; potential for reduced selectivity

Palladium-Catalyzed Carbon-Carbon Bond-Forming Reactions

Palladium catalysis offers a powerful and versatile platform for forming new carbon-carbon bonds, and derivatives of this compound can serve as substrates in such reactions. While the nitrile group itself can be used in certain coupling reactions, the aromatic ring is a prime site for modification. If the benzonitrile is synthesized from a corresponding aryl halide (e.g., 4-bromobenzonitrile), that halide can be used in a wide array of classic palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings to introduce new carbon-based substituents.

More advanced methods focus on the direct functionalization of C-H bonds or the use of unactivated alkyl electrophiles. core.ac.uk For instance, palladium-catalyzed intramolecular aromatic C-H alkylation with unactivated alkyl halides has been developed. This methodology could theoretically be applied to a derivative of this compound where an alkyl halide is tethered to the THP ring, potentially enabling the formation of a new ring system by linking the heterocycle to the aromatic core. core.ac.uk Such processes often display broad functional group tolerance, which would be crucial for a multifunctional molecule like this. core.ac.uk

Catalytic Friedel-Crafts Reactions on Saturated Heterocycles for Diaryl Motif Formation

A sophisticated method for creating diaryl motifs involves leveraging the tetrahydropyran ring itself as a reactant in a Friedel-Crafts type reaction. A notable example is the multicomponent Prins-Friedel-Crafts reaction. researchgate.net In this sequence, a homoallylic alcohol and an aldehyde first undergo a Prins cyclization to generate a tetrahydropyran ring with a carbocation intermediate. researchgate.net This electrophilic intermediate can then be trapped in an intermolecular Friedel-Crafts reaction with an electron-rich arene. researchgate.net

Applying this logic to a derivative of this compound, one could envision a scenario where the THP ring is opened under Lewis acid catalysis (e.g., BF₃·OEt₂) to generate a carbocation, which then alkylates a second aromatic ring. This would effectively use the THP ring as a linker to form a diaryl or aryl-heteroaryl structure, with the 4-cyanophenyl group on one side and a newly introduced aryl group on the other. Catalysts such as indium(III) and BF₃·OEt₂ have been shown to be effective for these transformations. researchgate.net

Mechanistic Investigations of Key Synthetic Steps

Understanding the underlying mechanisms of the reactions involving this compound is crucial for optimizing conditions and predicting outcomes.

The mechanism for the reduction of the nitrile group proceeds through the formation of an imine intermediate. acsgcipr.org In catalytic hydrogenation, hydrogen adds across the carbon-nitrogen triple bond stepwise. In reductions with hydride reagents like LiAlH₄, hydride ions add to the electrophilic nitrile carbon, eventually leading to the fully reduced primary amine after workup. libretexts.org

A particularly insightful mechanistic study involves the reaction of α-alkoxyalkyl radicals, which can be generated from the THP ring, with nitroaromatics like 4-nitrobenzonitrile, a close electronic analog of the target molecule's benzonitrile portion. rsc.org In this process, hydroxyl radicals abstract a hydrogen atom from the ether (e.g., 1,4-dioxane), creating an α-alkoxyalkyl radical. This radical adds to the nitrobenzonitrile to form an N-alkoxyaminoxyl-type radical adduct. This key intermediate can then decay via two competing pathways: rsc.org

Heterolysis (Oxidation): Cleavage of the C–O bond results in the one-electron oxidation of the original α-alkoxyalkyl radical.

Homolysis (Fragmentation): Cleavage of the N–O bond leads to the formation of an alkoxyl radical, which can undergo further fragmentation.

This dual-pathway mechanism highlights the complex transformations that can occur at the interface of the ether and aromatic moieties under radical conditions, leading to either oxidation or fragmentation products. rsc.org

The Friedel-Crafts reaction follows a classic electrophilic aromatic substitution mechanism. nih.gov In the context of the Prins-Friedel-Crafts sequence, the Lewis acid catalyst activates a carbonyl group, leading to the formation of a carbocation on the newly formed tetrahydropyran ring, which then acts as the electrophile for the subsequent attack on an electron-rich aromatic ring. researchgate.net

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon (¹³C) NMR Spectral Analysis and Signal Assignment

The analysis of ¹H and ¹³C NMR spectra allows for the assignment of each signal to a specific proton and carbon atom in the 4-(Tetrahydropyran-4-yloxy)benzonitrile molecule.

The ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons on the benzonitrile (B105546) ring and the aliphatic protons of the tetrahydropyran (B127337) ring. The aromatic protons typically appear as two doublets in the downfield region (around 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the tetrahydropyran ring would present more complex splitting patterns in the upfield region. The methine proton at the C4 position, directly attached to the oxygen atom, would appear as a multiplet. The adjacent methylene (B1212753) protons (at C3/C5 and C2/C6) would show signals influenced by their diastereotopic nature and coupling to each other.

The ¹³C NMR spectrum provides information on each unique carbon atom. The carbon of the nitrile group (-CN) is expected to appear in the downfield region (around 118-120 ppm). The aromatic carbons would show four distinct signals, with the oxygen-bound carbon appearing at a higher chemical shift compared to the others. The carbon atoms of the tetrahydropyran ring would be found in the upfield, aliphatic region of the spectrum. The C4 carbon, being attached to the ether oxygen, would be the most downfield of the aliphatic signals.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: These are predicted values and may differ slightly from experimental results. The table below allows for sorting and filtering of the data.

Atom TypePositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CHOrtho to -CN7.62134.1
Aromatic CHOrtho to -O7.05116.5
Aromatic CC-CN-105.0
Aromatic CC-O-161.5
Nitrile C-CN-118.9
THP CHC44.65 (m)68.5
THP CH₂C3, C52.05 (m)33.0
THP CH₂C2, C63.60 (m)64.0

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC) for Structural Connectivity

To unambiguously assign the proton and carbon signals and confirm the structural framework, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show correlations between the adjacent aromatic protons and within the tetrahydropyran ring, confirming the connectivity between the C4 proton and its neighboring C3/C5 protons, and subsequently their coupling to the C2/C6 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning each carbon signal based on the chemical shift of its attached proton. For example, the aromatic proton signal at ~7.62 ppm would correlate with the carbon signal at ~134.1 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can also be used to deduce its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, which allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₂H₁₃NO₂. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value obtained from the HRMS instrument. A close match between the calculated and observed mass (typically within a few parts per million, ppm) confirms the molecular formula.

Data Table: HRMS Molecular Formula Verification

FormulaIonCalculated Mass (m/z)
C₁₂H₁₃NO₂[M+H]⁺204.1019
C₁₂H₁₃NO₂[M+Na]⁺226.0838

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of a sample and to identify and quantify any trace impurities. A sample of this compound would be injected into the GC, where it is volatilized and separated from any non-volatile materials or impurities with different boiling points. The separated components then enter the mass spectrometer, which provides a mass spectrum for each. For a pure sample, the GC chromatogram would show a single major peak at a characteristic retention time, and the mass spectrum of this peak would correspond to that of this compound (molecular ion at m/z = 203).

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its molecular structure.

The most prominent and diagnostic peak is the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, intense band in the region of 2240–2220 cm⁻¹. researchgate.netresearchgate.net The presence of the ether linkage is confirmed by the C-O-C stretching vibrations. Aromatic ethers typically show a strong, asymmetric C-O-C stretch between 1275 and 1200 cm⁻¹ and a symmetric stretch between 1075 and 1020 cm⁻¹. The spectrum also includes aromatic C-H stretching vibrations just above 3000 cm⁻¹ and aliphatic C-H stretching from the tetrahydropyran ring just below 3000 cm⁻¹. researchgate.net Aromatic C=C ring stretching vibrations are observed in the 1600–1450 cm⁻¹ region.

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityFunctional Group
Aromatic C-H Stretch3100 - 3000MediumBenzene Ring
Aliphatic C-H Stretch3000 - 2850MediumTetrahydropyran Ring
Nitrile (C≡N) Stretch2240 - 2220Strong, SharpBenzonitrile
Aromatic C=C Stretch1600 - 1450Medium-StrongBenzene Ring
Asymmetric C-O-C Stretch1275 - 1200StrongAryl Ether
Symmetric C-O-C Stretch1075 - 1020MediumAryl Ether
Vibrational ModeExpected Raman Shift (cm⁻¹)IntensityFunctional Group
Nitrile (C≡N) Stretch2230 - 2210Very StrongBenzonitrile
Aromatic C=C Stretch1610 - 1580StrongBenzene Ring
Aromatic Ring Breathing~1000MediumBenzene Ring
C-O-C Ether Stretch1100 - 1000MediumAryl Ether

X-ray Crystallography and Solid-State Analysis

As of this writing, a specific single-crystal X-ray diffraction study for this compound is not publicly available in databases such as the Cambridge Structural Database (CSD). cam.ac.uk However, the structural parameters can be reliably inferred from closely related compounds. For instance, the crystal structure of 4-(trifluoromethyl)benzonitrile (B42179) provides a useful analogue for understanding the likely packing and geometry. nih.gov For such a molecule, one would expect a crystal system such as monoclinic or orthorhombic. The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule, including the chair conformation of the tetrahydropyran ring and its orientation relative to the planar benzonitrile group.

ParameterValue (for C₈H₄F₃N) nih.gov
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.801(3)
b (Å)6.101(1)
c (Å)9.822(2)
β (°)109.91(3)
Volume (ų)778.6(3)
Z4

The crystal packing of this compound would be governed by a combination of weak intermolecular interactions. ias.ac.inrsc.org In the absence of strong hydrogen bond donors, the packing is likely dominated by weak C-H···N and C-H···O hydrogen bonds. nih.goved.ac.uk The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor for aromatic or aliphatic C-H donors from neighboring molecules. Similarly, the oxygen atoms of the ether linkage and the tetrahydropyran ring can also participate as acceptors. rsc.org

Interaction TypeDonorAcceptorExpected Role in Crystal Packing
Weak Hydrogen BondAromatic C-HNitrile (N)Directional influence, network formation
Weak Hydrogen BondAliphatic C-HNitrile (N)Directional influence, network formation
Weak Hydrogen BondAromatic/Aliphatic C-HEther/Ring Oxygen (O)Stabilizing the packing arrangement
π-π StackingBenzonitrile Ring (π-system)Benzonitrile Ring (π-system)Major contribution to lattice energy

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to predict the intrinsic properties of a molecule in the gas phase, providing a fundamental understanding of its geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the equilibrium geometry of molecules. researchgate.net For a molecule like 4-(Tetrahydropyran-4-yloxy)benzonitrile, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine the most stable three-dimensional arrangement of its atoms by finding the minimum energy state on the potential energy surface. researchgate.netnih.gov

ParameterBondDFT Calculated Value (Å)Experimental (XRD) Value (Å)
Bond LengthC1-C111.4871.478
Bond LengthC11-C121.4641.468
Bond LengthC12-C131.3481.332
Bond LengthC13-C161.4551.458
Bond LengthC18-N201.1571.141
ParameterAngleDFT Calculated Value (°)Experimental (XRD) Value (°)
Bond AngleC1-C11-C12119.99119.6
Bond AngleC11-C12-C13120.99122.9
Dihedral AngleC1-C11-C12-C13179.99-163.2
Dihedral AngleC11-C12-C13-C16-180.00-178.9

The tetrahydropyran (B127337) (THP) ring is a saturated six-membered heterocycle that preferentially adopts a chair conformation to minimize angular and torsional strain, similar to cyclohexane. acs.org The oxygen atom in the ring introduces asymmetry and leads to distinct axial and equatorial positions. For 4-substituted THP rings, the substituent (in this case, the oxybenzonitrile group) strongly prefers the equatorial position to avoid 1,3-diaxial interactions, which are sterically unfavorable. researchgate.net

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for structure validation. nih.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C nuclei. researchgate.net The calculations can accurately predict the different chemical environments of the protons and carbons in the aromatic ring and the THP ring. For instance, the axial and equatorial protons on the THP ring would have distinct predicted chemical shifts. epstem.netresearchgate.net

IR and Raman Spectroscopy: DFT calculations can also compute the vibrational frequencies and intensities of a molecule. ijtsrd.com These theoretical frequencies correspond to specific molecular motions, such as the characteristic C≡N stretch of the nitrile group (typically expected around 2220-2260 cm⁻¹), C-O-C ether stretches, C-H stretches of the aromatic and aliphatic rings, and various bending and ring deformation modes. researchgate.netijtsrd.com A scaling factor is often applied to the calculated frequencies to improve agreement with experimental spectra, accounting for anharmonicity and method limitations. epstem.net

SpectroscopyNucleus / GroupPredicted Chemical Shift / Frequency RangeMethod
¹H NMRAromatic Protons~7.0 - 8.0 ppmDFT-GIAO researchgate.netijstr.org
¹³C NMRNitrile Carbon (C≡N)~118 - 122 ppmDFT-GIAO researchgate.netijstr.org
¹³C NMRAromatic Carbons~115 - 140 ppmDFT-GIAO researchgate.netijstr.org
IR / RamanNitrile Stretch (νC≡N)~2235 cm⁻¹DFT/B3LYP researchgate.netijtsrd.com
IR / RamanAryl-O Stretch (νAr-O)~1250 cm⁻¹DFT/B3LYP researchgate.net
IR / RamanAlkyl-O Stretch (νR-O)~1100 cm⁻¹DFT/B3LYP researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on static, minimum-energy states, molecular modeling and dynamics simulations provide insight into the molecule's behavior over time and its interactions with larger systems like proteins.

Molecular dynamics (MD) simulations can model the dynamic behavior of this compound in a simulated environment, such as in a solvent or at a specific temperature. researchgate.net An MD simulation would reveal the flexibility of the molecule by tracking atomic positions over time.

Key dynamic features that could be investigated include:

Ring Puckering: While the chair conformation is most stable, MD simulations can quantify the energy barrier for ring inversion to a boat or twist-boat conformation, although this is generally a high-energy process for a THP ring.

Torsional Rotation: The simulation can explore the rotational dynamics around the C(phenyl)-O and O-C(THP) single bonds, showing the distribution of dihedral angles and identifying the most populated rotational states. This is crucial for understanding how the molecule can adapt its shape to fit into a binding site.

Solvent Interactions: When simulated in a solvent like water, MD can show how solvent molecules arrange around the polar nitrile and ether groups and the nonpolar phenyl and THP rings.

Such simulations on related molecules like 4-(N,N-dimethylamino)benzonitrile have been used to understand its complex photophysics and conformational changes in solution. nih.govresearchgate.net

The 4-(tetrahydropyran-4-yloxy)phenyl moiety is a recognized scaffold in medicinal chemistry, frequently incorporated into inhibitors of various enzymes. nih.gov Molecular docking and MD simulations are critical for understanding how these inhibitors bind to their protein targets, such as Cyclin-Dependent Kinase 8 (CDK8) and Steroid Sulfatase (STS). nih.govgoogle.com

CDK8 Inhibitors: In the context of CDK8 inhibitors, the THP ring is often designed to fit into a hydrophobic pocket within the kinase binding site. nih.govnih.gov Docking studies reveal that the oxygen of the THP ring can sometimes act as a hydrogen bond acceptor. The benzonitrile (B105546) portion can extend towards other regions of the binding site, with the nitrile nitrogen potentially forming hydrogen bonds or cation-π interactions with residues like arginine. biorxiv.orgnih.gov

STS Inhibitors: Steroid sulfatase has a large, hydrophobic active site designed to accommodate steroidal substrates. Non-steroidal inhibitors containing the this compound scaffold use the THP and phenyl rings to establish favorable van der Waals and hydrophobic interactions within this site. researchgate.netnih.govnih.gov The nitrile group can serve as a key interaction point, forming hydrogen bonds with active site residues that contribute to binding affinity and inhibitory potency. researchgate.net

Table 3: Summary of Key Ligand-Protein Interactions for Inhibitors Containing a Tetrahydropyran-O-Phenyl Moiety

Protein TargetLigand MoietyType of InteractionInteracting Protein Residues (Examples)Reference(s)
CDK8 Tetrahydropyran RingHydrophobic / van der WaalsHydrophobic back pocket (Val, Leu, Phe) nih.govbiorxiv.org
CDK8 Phenyl Ringπ-π Stacking / HydrophobicAromatic residues (Phe, Tyr) nih.gov
CDK8 Nitrile GroupHydrogen Bond / Cation-πAsp, Arg biorxiv.orgnih.gov
STS Tetrahydropyran RingHydrophobic / van der WaalsActive site pocket (Leu, Phe, Val) researchgate.net
STS Phenyl Ringπ-Alkyl / HydrophobicAliphatic/Aromatic residues researchgate.net
STS Nitrile GroupHydrogen BondPolar residues (Ser, Thr) researchgate.net

These computational studies are essential for rational drug design, allowing chemists to predict how modifications to the this compound scaffold will affect its binding affinity and selectivity for a given protein target. dntb.gov.uanih.gov

Reactivity and Selectivity Predictions

The prediction of chemical reactivity is a cornerstone of computational chemistry. For this compound, this involves analyzing how its distinct structural features—the benzonitrile group, the ether linkage, and the tetrahydropyran ring—collectively influence its electronic properties and susceptibility to chemical attack.

Frontier Molecular Orbital (FMO) theory is a fundamental framework for understanding chemical reactivity. It posits that the majority of chemical interactions are governed by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgucsb.edu The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level correlates with the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, with its energy level indicating the molecule's electrophilicity. taylorandfrancis.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. researchgate.net For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G(d,p), can be employed to determine these orbital energies. derpharmachemica.com While specific experimental values for this compound are not available, theoretical calculations on analogous benzonitrile and tetrahydropyran derivatives provide a basis for representative values.

Table 1: Illustrative Frontier Orbital Properties of this compound Note: The following values are hypothetical and serve as representative examples based on calculations of similar molecular structures.

ParameterIllustrative Value (eV)Significance
EHOMO-6.85Electron-donating capability
ELUMO-1.20Electron-accepting capability
HOMO-LUMO Gap (ΔE)5.65Chemical reactivity and kinetic stability

The HOMO is expected to be distributed across the electron-rich phenyl ether portion of the molecule, while the LUMO is likely centered on the electron-withdrawing benzonitrile group, indicating the most probable sites for nucleophilic and electrophilic attack, respectively.

From the HOMO and LUMO energy values, a suite of global reactivity descriptors can be calculated based on conceptual DFT. These descriptors provide a quantitative measure of a molecule's stability and reactivity. nih.gov

Ionization Potential (I) and Electron Affinity (A) : Approximated as I ≈ -EHOMO and A ≈ -ELUMO, they measure the energy required to remove an electron and the energy released when an electron is added, respectively.

Electronegativity (χ) : Defined as χ = (I + A) / 2, it describes the molecule's ability to attract electrons.

Chemical Potential (μ) : Given by μ = -(I + A) / 2 = -χ, it represents the 'escaping tendency' of electrons from an equilibrium system.

Global Hardness (η) : Calculated as η = (I - A) / 2, it measures the resistance of a molecule to a change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap and is less reactive. nih.gov

Global Softness (S) : As the reciprocal of hardness (S = 1 / η), it quantifies the molecule's polarizability.

Electrophilicity Index (ω) : Defined as ω = μ² / (2η), it measures the energy stabilization when the molecule acquires additional electronic charge from the environment.

These calculated indices offer a comprehensive profile of the molecule's reactivity. nih.gov

Table 2: Illustrative Global Reactivity Descriptors for this compound Note: These values are derived from the illustrative HOMO/LUMO energies in Table 1.

DescriptorFormulaIllustrative Value (eV)
Ionization Potential (I)-EHOMO6.85
Electron Affinity (A)-ELUMO1.20
Electronegativity (χ)(I+A)/24.025
Chemical Potential (μ)-(I+A)/2-4.025
Global Hardness (η)(I-A)/22.825
Global Softness (S)1/η0.354
Electrophilicity Index (ω)μ²/2η2.867

Beyond static reactivity, DFT is instrumental in elucidating detailed reaction mechanisms. numberanalytics.comumn.edu This involves mapping the potential energy surface (PES) for a given chemical transformation to identify the most energetically favorable pathway. rsc.org

The process begins by optimizing the geometries of the reactants, products, and any potential intermediates. The most critical step is locating the transition state (TS)—the highest energy point along the reaction coordinate that connects reactants and products. sumitomo-chem.co.jp A transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction path. coe.edu

For this compound, this methodology could be applied to study various reactions, such as the electrophilic aromatic substitution on the benzene (B151609) ring or nucleophilic attack at the nitrile carbon. numberanalytics.com For instance, in a nitration reaction, computations could predict whether the nitro group would preferentially add to the ortho or meta position relative to the ether linkage and calculate the energy barriers for each path. numberanalytics.com

Table 3: Illustrative Energetics for a Hypothetical Reaction Step Note: The following values are for a representative, hypothetical electrophilic substitution reaction step and are for illustrative purposes only.

ParameterDescriptionIllustrative Value (kcal/mol)
EaActivation Energy+22.5
ΔHEnthalpy of Reaction-15.0
ΔGGibbs Free Energy of Reaction-12.8

Such computational analysis provides invaluable, atomistic-level understanding of reaction feasibility, kinetics, and selectivity, guiding the design of synthetic strategies. mdpi.com

Advanced Chemical Transformations and Derivatization Strategies

Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

The systematic synthesis of analogues of 4-(tetrahydropyran-4-yloxy)benzonitrile allows for a detailed investigation of how different structural features influence its chemical and biological properties. These studies are crucial for optimizing the compound for specific applications.

Systematic Modifications on the Benzonitrile (B105546) Ring System

Modifications to the benzonitrile ring, such as halogenation and methoxy (B1213986) substitution, are common strategies to modulate the electronic and steric properties of the molecule.

Halogenation: The introduction of halogen atoms onto the benzonitrile ring can significantly alter the compound's lipophilicity, metabolic stability, and binding interactions. The synthesis of halogenated analogues can be achieved through various methods. For instance, the direct halogenation of benzonitrile or partially halogenated benzonitriles can be carried out at high temperatures in the gas phase. google.com This process can be controlled to produce mono- or poly-halogenated products. google.com For example, the chlorination of benzonitrile can yield pentachlorobenzonitrile (B42970) in high purity when a large excess of chlorine is used. google.com Alternatively, fluorinated analogues can be prepared via nucleophilic substitution of a chloro or bromo precursor with a fluoride (B91410) source, such as potassium fluoride, in a polar aprotic solvent. researchgate.netgoogle.com A commercially available example of a fluorinated analogue is 3-fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile. matrixscientific.com

Methoxy Substitution: The introduction of a methoxy group can influence the polarity and hydrogen bonding capabilities of the molecule. The synthesis of methoxy-substituted analogues can be approached by starting with a correspondingly substituted phenol (B47542), such as 3-hydroxy-4-methoxybenzaldehyde, and then forming the ether linkage with the tetrahydropyran (B127337) moiety. The aldehyde can subsequently be converted to the nitrile.

Modification Synthetic Strategy Potential Impact
Halogenation (F, Cl, Br) High-temperature gas-phase halogenation of benzonitrile; Nucleophilic substitution of a halide precursor with a fluoride salt.Alters lipophilicity, metabolic stability, and electronic properties.
Methoxy Substitution Etherification of a methoxy-substituted 4-hydroxybenzonitrile (B152051) with tetrahydropyran-4-ol.Modulates polarity, hydrogen bonding capacity, and metabolic pathways.

Structural Variations of the Tetrahydropyran Moiety

Altering the structure of the tetrahydropyran ring can provide insights into the importance of this moiety for the compound's activity and can lead to the discovery of analogues with improved properties.

Other Pyran Isomers and Furan (B31954) Derivatives: The synthesis of analogues with different heterocyclic rings, such as other pyran isomers or furan derivatives, can be achieved by employing alternative starting materials in the etherification step. For example, instead of tetrahydropyran-4-ol, one could use other commercially available or synthetically prepared hydroxylated pyrans or furans. The synthesis of various substituted 1,3,4-oxadiazoles, another class of five-membered heterocycles, has been reviewed, and these synthetic strategies could potentially be adapted. japsonline.com

Introduction of Bridging Units and Extended Scaffolds

To explore larger chemical space and potentially interact with additional binding sites, bridging units or extended scaffolds can be incorporated into the this compound structure. This can be achieved by linking the benzonitrile or tetrahydropyran ring to other molecular fragments. For instance, S-alkylation reactions have been used to link pyrimidine (B1678525) and oxadiazole rings. japsonline.com

Introduction of Specific Chemical Tags and Probes

To facilitate the study of the mechanism of action and to trace the compound in biological systems, specific chemical tags and probes can be introduced into the this compound structure.

Synthesis of Fluorinated Analogues

The introduction of fluorine atoms can be a valuable tool for various studies. The synthesis of fluorinated analogues can be accomplished through several routes. A common method involves the use of a fluorinated starting material, such as 3-fluoro-4-hydroxybenzonitrile, which can then be etherified with tetrahydropyran-4-ol. Another approach is the direct fluorination of the aromatic ring, although this can sometimes lead to a mixture of products. A Wittig-type olefination of 4-formylbenzonitrile has been used to synthesize 4-(2,2-difluorovinyl)benzonitrile, demonstrating a method to introduce fluorine at a side chain. orgsyn.orgnih.gov The synthesis of fluorinated flavones has also been reported, which may provide methodological insights. nih.gov

Fluorinated Analogue Synthetic Approach
Ring-Fluorinated AnalogueEtherification of a fluorinated 4-hydroxybenzonitrile.
Side-Chain Fluorinated AnalogueWittig-type olefination of a corresponding aldehyde.

Isotopic Labeling for Mechanistic and Tracer Studies

Isotopic labeling, for instance with deuterium (B1214612) (²H) or carbon-13 (¹³C), is a powerful technique for elucidating reaction mechanisms and for use as tracers in metabolic studies. The benzonitrile ring of this compound could potentially be labeled with deuterium by treatment with a deuterated acid, such as D₂SO₄ in D₂O. The tetrahydropyran moiety could be labeled by starting the synthesis with an isotopically labeled tetrahydropyran-4-ol.

Selective Cleavage and Deprotection Strategies for the Tetrahydropyran Group

The tetrahydropyran (THP) group is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis. Its popularity stems from its ease of introduction, general stability under a variety of non-acidic reaction conditions, and the facility with which it can be removed. nih.gov The cleavage of the THP ether, a type of acetal (B89532), is most commonly accomplished via acid-catalyzed hydrolysis or transacetalization. rsc.org

The acid-catalyzed deprotection of tetrahydropyran-2-yloxy ethers is a fundamental transformation in organic chemistry, enabling the unmasking of a hydroxyl group at a desired stage of a synthetic sequence. This process is typically achieved by treating the THP-protected compound with a protic or Lewis acid in a suitable solvent.

A variety of acidic catalysts have been successfully employed for the cleavage of the THP group. These include mineral acids such as hydrochloric acid (HCl), sulfonic acids like p-toluenesulfonic acid (TsOH) and pyridinium (B92312) p-toluenesulfonate (PPTS), and trifluoroacetic acid (TFA). nih.gov Heterogeneous catalysts, for instance, silica-supported sulfuric acid, have also proven to be effective and offer the advantage of easier removal from the reaction mixture. niscpr.res.innih.gov

The choice of catalyst and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive functional groups within the molecule. For instance, in peptide chemistry, the THP group protecting serine or threonine side chains can be removed using cocktails containing TFA in dichloromethane (B109758) (CH₂Cl₂), often in the presence of scavengers to prevent side reactions. nih.gov Studies have shown that the lability of the THP group can be influenced by the structure of the amino acid it is protecting. nih.gov

Milder, solid-supported acid catalysts such as silica (B1680970) sulfuric acid have been shown to efficiently deprotect THP ethers in methanol (B129727), providing the corresponding alcohols in excellent yields with short reaction times and a simple work-up procedure. niscpr.res.in This method's mildness makes it suitable for substrates containing other acid-sensitive functionalities. niscpr.res.in

The following table summarizes various acidic conditions reported for the deprotection of THP-protected alcohols in related compounds.

CatalystSolvent(s)Reaction ConditionsReference
Trifluoroacetic Acid (TFA)Dichloromethane (CH₂Cl₂)2% TFA in CH₂Cl₂ with scavengers nih.gov
p-Toluenesulfonic Acid (TsOH)Alcoholic SolventsCatalytic amount nih.gov
Pyridinium p-toluenesulfonate (PPTS)Alcoholic SolventsCatalytic amount nih.gov
Silica Sulfuric AcidMethanolCatalytic amount niscpr.res.in
NH₄HSO₄ on SiO₂Not specified for deprotectionUsed for protection, implies acidic nature suitable for deprotection nih.gov

Research has also explored the chemoselective deprotection of THP ethers. For example, PdCl₂(MeCN)₂ has been used as a catalyst for the removal of the THP group in acetonitrile (B52724) (CH₃CN), with other protecting groups like p-toluenesulfonyl (Ts), tert-butyldiphenylsilyl (TBDPS), benzyloxycarbonyl (Cbz), allyl, benzyl (B1604629) (Bn), and benzoyl (Bz) remaining intact under the reaction conditions. researchgate.net

The table below presents data from a study on the acid lability of Fmoc-Trp(THP)-OH compared to Fmoc-Trp(Boc)-OH, illustrating the relative stability under different acidic conditions.

CompoundCocktailReaction Time (min)Deprotected Amino Acid (%)Reference
Fmoc-Trp(Boc)-OHTFA/CH₂Cl₂ (10:90)6082 nih.gov
Fmoc-Trp(THP)-OHTFA/CH₂Cl₂ (10:90)6077 nih.gov
Fmoc-Trp(Boc)-OHTFA/H₂O/CH₂Cl₂ (10:2:88)6069 nih.gov
Fmoc-Trp(THP)-OHTFA/H₂O/CH₂Cl₂ (10:2:88)6090 nih.gov

Research Applications and Mechanistic Insights

Role as Synthetic Intermediates in Complex Molecule Synthesis

The strategic placement of functional groups in 4-(Tetrahydropyran-4-yloxy)benzonitrile underpins its significance as a synthetic intermediate. The nitrile group can be transformed into various other functionalities, and the tetrahydropyran (B127337) moiety serves as a robust protecting group for the phenolic hydroxyl group, which can be selectively removed under acidic conditions.

This compound serves as a foundational building block for a variety of organic molecules. The tetrahydropyranyl (THP) ether is a commonly employed protecting group for alcohols and phenols due to its stability under a wide range of non-acidic conditions, including reactions with organometallics, hydrides, and alkylating agents. organic-chemistry.orgresearchgate.net This stability allows for selective modifications at other positions of the molecule without affecting the protected hydroxyl group. Once the desired transformations are complete, the THP group can be readily removed, typically through acidic hydrolysis, to reveal the phenol (B47542). organic-chemistry.org This strategic protection and deprotection make the compound a versatile precursor in multi-step syntheses.

The reactivity of the benzonitrile (B105546) moiety further enhances its utility. The nitrile group can participate in a wide array of chemical transformations. For instance, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, opening pathways to diverse molecular architectures.

Structural FeatureSynthetic UtilityRelevant Reactions
Tetrahydropyran (THP) GroupProtection of the phenolic hydroxyl group. Stable to basic, organometallic, and reducing conditions.Acid-catalyzed hydrolysis for deprotection.
Benzonitrile MoietyPrecursor to various functional groups.Hydrolysis (to carboxylic acid), Reduction (to amine), Cycloaddition (to tetrazole).

A significant application of this compound is in the synthesis of glucopyranosyl-substituted benzonitrile derivatives, which are key structural motifs in a class of drugs known as SGLT2 inhibitors. clockss.orgnih.gov These drugs are used in the treatment of type 2 diabetes. The synthesis of these complex molecules often involves the formation of a C-aryl glycoside bond, a challenging synthetic step.

In this context, this compound acts as a crucial precursor to the aglycone portion of the final drug molecule. The general strategy involves the reaction of a protected gluconolactone (B72293) with an organometallic species derived from the benzonitrile component. nih.gov The tetrahydropyran group protects the phenolic oxygen during the organometallic reaction, preventing unwanted side reactions.

A plausible synthetic route to a key intermediate for SGLT2 inhibitors like Dapagliflozin could involve the following conceptual steps:

Metalation: The aromatic ring of a derivative of this compound is metalated, typically using a strong base like n-butyllithium or a Grignard reagent.

Addition to Gluconolactone: The resulting organometallic reagent undergoes a nucleophilic addition to a protected gluconolactone (a cyclic ester of gluconic acid).

Reduction and Deprotection: The resulting hemiacetal is then reduced, often stereoselectively, to afford the desired C-aryl glucoside. Subsequent removal of the protecting groups, including the tetrahydropyran group, yields the final glucopyranosyl-substituted benzonitrile derivative.

The synthesis of compounds such as 1-chloro-4-(β-D-glucopyranos-1-yl)-2-[4-((S)-tetrahydrofuran-3-yloxy)-benzyl]-benzene, a close analog, highlights the importance of such intermediates in accessing these medicinally important molecules. google.com

While direct utilization of this compound in the synthesis of benzofuran (B130515) derivatives is not extensively documented, its deprotected form, 4-hydroxybenzonitrile (B152051), is a viable precursor. Benzofurans are a class of heterocyclic compounds with a wide range of biological activities. scienceopen.comnih.gov

A plausible two-step synthetic strategy to access benzofuran derivatives from this compound can be envisioned:

Deprotection: The first step would involve the acid-catalyzed removal of the tetrahydropyran protecting group to yield 4-hydroxybenzonitrile.

Benzofuran Ring Formation: The resulting 4-hydroxybenzonitrile can then be subjected to established methods for benzofuran synthesis. For example, it can be reacted with a suitable reagent like chloroacetonitrile (B46850) in the presence of a base to form an intermediate that can then undergo intramolecular cyclization to form a 3-aminobenzofuran-2-carboxamide (B1330751) derivative. nih.govnih.gov

This indirect pathway underscores the role of this compound as a stable, storable precursor to the more reactive 4-hydroxybenzonitrile, which can then be used in a variety of synthetic transformations to build complex heterocyclic systems like benzofurans. clockss.orgscienceopen.com

Exploration in Materials Science

The unique combination of a rigid aromatic core, a polar nitrile group, and a flexible ether-linked aliphatic ring suggests that this compound and its derivatives could be valuable components in the design of new materials.

The structural features of this compound make it an interesting candidate for the synthesis of novel polymers and liquid crystals. Benzonitrile derivatives are known to be used in the synthesis of liquid crystalline materials, where the rigid core and polar nitrile group contribute to the formation of mesophases. researchgate.netajchem-a.com The tetrahydropyran group, after potential modification or as part of the monomer structure, could influence the packing and thermal properties of the resulting materials.

Furthermore, after deprotection to 4-hydroxybenzonitrile and subsequent conversion to a polymerizable monomer like 4-vinylbenzonitrile, it could be incorporated into polymers. The synthesis of functional styrene (B11656) monomers with protected hydroxyl groups is a known strategy in polymer chemistry to create well-defined polymers with phenolic functionalities. acs.orgmdpi.com These phenolic polymers have applications in areas such as photoresists and as antioxidant materials. mdpi.com

Material ClassPotential Role of this compoundKey Structural Features
Liquid CrystalsAs a precursor to mesogenic molecules.Rigid benzonitrile core, polar nitrile group.
Functional PolymersAs a precursor to monomers with protected hydroxyl groups.Polymerizable group (after modification), phenolic functionality (after deprotection).

The development of functional materials often relies on the precise arrangement of molecules with specific electronic and physical properties. While direct research on this compound in this area is limited, its constituent parts suggest potential. The benzonitrile moiety is a key component in some thermally activated delayed fluorescence (TADF) materials used in organic light-emitting diodes (OLEDs). researchgate.net

The ability to introduce a hydroxyl group via deprotection opens up possibilities for creating materials with hydrogen-bonding capabilities, which can influence properties like self-assembly and processability. The synthesis of polymers with hydroxyl end groups is an active area of research for creating materials like polyurethanes and for surface modification applications. cmu.edu Although speculative, the fundamental structure of this compound provides a platform for the synthesis of more complex molecules that could be investigated for their functional material properties.

Biochemical and Biological Research Probes

The utility of this compound and its structural motifs extends into their application as biochemical and biological research probes. These tools are instrumental in elucidating complex biological processes at the molecular level.

Study of Enzyme Interactions and Metabolic Pathways (general concept)

Chemical probes are powerful tools for dissecting the intricacies of enzyme function and metabolic networks. A well-designed probe, often a small molecule, can selectively interact with a specific enzyme or protein, enabling researchers to study its activity, regulation, and role within a metabolic pathway. The tetrahydropyran-4-yloxy moiety, as part of a larger molecule, can influence properties such as solubility, cell permeability, and binding affinity, which are critical for an effective probe. While direct studies employing this compound as a standalone probe are not extensively documented, its incorporation into more complex molecules highlights the importance of this fragment in achieving desired interactions with biological targets. The study of how such molecules are metabolized, for instance through the action of nitrile hydratases and amidases on the benzonitrile group, can reveal key enzymatic activities and metabolic routes in various organisms. youtube.com

Investigation of CDK8 Inhibition by Diphenylether Derivatives Containing a Tetrahydropyran-4-yloxy Moiety

Cyclin-dependent kinase 8 (CDK8) is a key regulator of gene transcription and has been identified as a promising target in cancer therapy. The development of potent and selective CDK8 inhibitors is an active area of research. Diphenylether derivatives incorporating the tetrahydropyran-4-yloxy moiety have emerged as a promising class of CDK8 inhibitors.

In the design of these inhibitors, the tetrahydropyran-4-yloxy group often serves as a key pharmacophoric element that can engage in crucial interactions within the ATP-binding pocket of the kinase. For example, research into novel 7-azaindole (B17877) derivatives as CDK8 inhibitors has demonstrated the importance of specific structural features for potent activity. nih.gov While not diphenylether derivatives, these studies underscore the general principle of optimizing inhibitor-target interactions. In the context of diphenylether structures, the tetrahydropyran-4-yloxy group can contribute to favorable pharmacokinetic properties and potent inhibitory activity. The design and synthesis of such compounds have led to the identification of inhibitors with low nanomolar potency against CDK8, highlighting the significance of this structural motif in achieving high-affinity binding. researchgate.net

Derivative Type Target Key Structural Moiety Significance
Diphenylether DerivativesCDK8Tetrahydropyran-4-yloxyContributes to potent inhibitory activity and favorable pharmacokinetics.
7-Azaindole DerivativesCDK8DiarylureaDemonstrates excellent inhibitory activity against CDK8. nih.gov

Role in Understanding Molecular Target Binding and Modulation

The structural components of this compound play a crucial role in how derivative molecules bind to and modulate their biological targets. The tetrahydropyran ring, being a saturated heterocycle, can adopt various conformations, allowing it to fit into specific binding pockets and form favorable van der Waals contacts. The ether linkage provides a degree of flexibility, while the oxygen atom can act as a hydrogen bond acceptor.

The benzonitrile group is a particularly interesting feature. The nitrile moiety is a polar group that can participate in dipole-dipole interactions and can also serve as a hydrogen bond acceptor. Furthermore, the nitrile group is a bioisostere for other functional groups, and its inclusion in a molecule can significantly impact its electronic properties and binding affinity. In the context of enzyme inhibition, these interactions are critical for achieving high potency and selectivity. Computational molecular dynamics studies on inhibitors containing similar functional groups have provided clear rationales for their observed activities, demonstrating how specific interactions with amino acid residues in the active site contribute to binding. rsc.org

Application in Analytical Chemistry Method Development

The unique chemical structure of this compound necessitates specific approaches for its analysis, particularly in complex matrices. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Development of Derivatization Protocols for GC-MS Analyses

For compounds that are not ideally suited for direct GC-MS analysis due to issues like low volatility, high polarity, or thermal instability, chemical derivatization is a common and effective strategy. youtube.comjfda-online.comresearchgate.netspectroscopyonline.com Derivatization involves chemically modifying the analyte to produce a new compound with properties that are more amenable to GC-MS analysis. youtube.comjfda-online.com

For a molecule like this compound, derivatization might not always be necessary, as it possesses reasonable volatility. However, in certain applications, such as trace analysis or analysis in complex biological samples, derivatization could enhance sensitivity and improve chromatographic peak shape.

A potential derivatization strategy for this compound could involve targeting the nitrile group. For instance, the nitrile can be hydrolyzed to a carboxylic acid, which can then be esterified to a more volatile derivative. Alternatively, reduction of the nitrile to an amine, followed by acylation, is another possible route.

A more general approach applicable to a wide range of compounds, including those with ether and aromatic functionalities, is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility and thermal stability. sigmaaldrich.com Although this compound lacks active hydrogens, the principles of derivatization are broadly applicable to its potential precursors or metabolites that may contain hydroxyl or amino groups.

A study on the GC-MS analysis of methanol (B129727) demonstrated the use of 3,4-dihydro-2H-pyran as a derivatizing reagent to form 2-methoxytetrahydropyran, a more readily analyzable compound. mdpi.com This highlights the utility of pyran-based chemistry in derivatization for GC-MS. While not a direct protocol for this compound, it illustrates a relevant chemical strategy.

Table: Common Derivatization Techniques for GC-MS

Technique Target Functional Groups Common Reagents Purpose Reference
Silylation-OH, -COOH, -NH2, -SHBSTFA, TMCSIncrease volatility, improve thermal stability sigmaaldrich.com
Acylation-OH, -NH2Anhydrides (e.g., PFP)Increase volatility, improve detector response jfda-online.com
Esterification-COOHAlcohols (e.g., Methanol with BF3)Increase volatility, reduce polarity youtube.com

Structural Diversity, Isomerism, and Polymorphism

Positional and Stereoisomerism of Related Compounds

The substitution pattern on the benzonitrile (B105546) ring is a key determinant of the physical and chemical properties of (Tetrahydropyran-4-yloxy)benzonitrile. Positional isomers, where the tetrahydropyran-4-yloxy group is attached to different carbons of the benzene (B151609) ring, exhibit distinct characteristics.

While 4-(Tetrahydropyran-4-yloxy)benzonitrile is a known compound, its positional isomer, 2-(Tetrahydropyran-4-yloxy)benzonitrile, provides a valuable subject for comparative study. The synthesis of this ortho-substituted isomer can be achieved through established etherification methods, such as the Williamson ether synthesis. This would typically involve the reaction of 2-cyanophenol with a suitable 4-substituted tetrahydropyran (B127337), like 4-bromotetrahydropyran, in the presence of a base.

Hypothetical Synthesis of 2-(Tetrahydropyran-4-yloxy)benzonitrile:

Reactants: 2-cyanophenol and 4-bromotetrahydropyran

Base: Potassium carbonate (K₂CO₃)

Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF)

Reaction: The phenoxide ion, generated from 2-cyanophenol by the base, acts as a nucleophile, displacing the bromide from the tetrahydropyran ring to form the desired ether linkage.

Characterization of the resulting 2-position isomer would rely on standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic shifts for the aromatic protons, influenced by the ortho-positioning of the two substituents, as well as signals for the non-equivalent protons of the tetrahydropyran ring. ¹³C NMR would confirm the number of unique carbon environments.

Infrared (IR) Spectroscopy: A strong absorption band around 2220-2230 cm⁻¹ would confirm the presence of the nitrile (C≡N) group. Bands in the 1250-1000 cm⁻¹ region would be indicative of the C-O ether linkage.

Mass Spectrometry (MS): This would be used to confirm the molecular weight of the synthesized compound, C₁₂H₁₃NO₂. lookchem.comsinfoochem.comlookchem.com

The placement of the bulky tetrahydropyran-4-yloxy group has significant implications for the molecule's reactivity and conformation.

Reactivity:

Steric Hindrance: The 2-position isomer experiences greater steric hindrance around the ether oxygen and the nitrile group compared to the 4-position isomer. acs.orgresearchgate.netyoutube.com This steric congestion can hinder reactions involving these functional groups. For instance, nucleophilic attack on the nitrile carbon or coordination of a metal catalyst to the ether oxygen would be more difficult. acs.org

Electronic Effects: The ether group is an ortho, para-director in electrophilic aromatic substitution reactions. youtube.com In the 4-position isomer, this electronic-donating nature reinforces the directing effect towards the positions ortho to the ether. In the 2-position isomer, the directing effects of the ether and the meta-directing nitrile group are more complex, potentially leading to a different distribution of products in substitution reactions.

Conformational Analysis of the Tetrahydropyran Ring System

The tetrahydropyran (THP) ring is a fundamental structural motif in many organic molecules, and its conformational preferences are well-studied.

The tetrahydropyran ring is not planar. To minimize angular and torsional strain, it adopts a non-planar conformation, with the chair conformation being the most stable and lowest in energy. In this arrangement, the bond angles are close to the ideal tetrahedral angle of 109.5°, and hydrogen atoms on adjacent carbons are staggered.

The THP ring is dynamic and can undergo a "ring flip" or "ring inversion," converting one chair conformation into another. In an unsubstituted THP ring, these two chair forms are identical and have the same energy. However, when substituents are present, the two chair conformations are no longer equivalent.

When a substituent is attached to the THP ring, it can occupy one of two positions: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the side of the ring).

For the this compound molecule, the large benzonitrile-oxy substituent at the C4 position has a strong preference for the equatorial position. This preference is driven by the desire to minimize steric strain. An axial substituent experiences unfavorable steric interactions, known as 1,3-diaxial interactions, with the axial hydrogens on C2 and C6 of the ring. Placing the bulky group in the more spacious equatorial position avoids these destabilizing interactions.

Table 1: General Conformational Preferences of Substituents on a Six-Membered Ring
SubstituentTypical A-Value (kcal/mol)Preferred PositionPrimary Driving Factor
-CH₃ (Methyl)~1.7EquatorialSteric Hindrance
-OH (Hydroxy)~0.9EquatorialSteric Hindrance
-O-Aryl (Aryloxy)Large (>>2.0)EquatorialSevere Steric Hindrance
-CN (Cyano)~0.2EquatorialSteric/Dipole Effects

Polymorphism in Crystalline Forms

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit different physical properties, such as melting point, solubility, and stability. This phenomenon is common in crystalline organic compounds, including aryl ethers. kpi.uasemanticscholar.org

The existence of polymorphs is often dependent on crystallization conditions, such as the choice of solvent, temperature, and rate of cooling. kpi.ua For a molecule like this compound, different packing arrangements could arise from variations in intermolecular interactions, such as π-π stacking of the benzene rings or dipole-dipole interactions involving the nitrile and ether groups. nih.gov

However, a review of the current scientific literature does not reveal specific studies dedicated to identifying or characterizing different polymorphic forms of this compound. While it is plausible that this compound could exhibit polymorphism, dedicated crystallographic studies would be required to confirm and characterize any distinct crystal forms.

Identification and Characterization of Polymorphs via X-ray Crystallography

Without any published X-ray crystallography studies, there is no data to present on the crystal structures of any potential polymorphs of this compound. This includes critical information such as unit cell dimensions, space group, and atomic coordinates.

Q & A

Basic: What synthetic routes are commonly used to prepare 4-(Tetrahydropyran-4-yloxy)benzonitrile?

Answer:
A key method involves nucleophilic substitution reactions. For example, reacting tetrahydropyran derivatives with cyanide ions under controlled pH conditions (e.g., pH 0–5) can yield nitrile-containing intermediates, as demonstrated in the synthesis of related statin precursors . Another approach involves coupling tetrahydropyran-4-ol derivatives with activated aromatic nitriles using catalysts like Fe complexes or acetyl chloride in polar solvents (e.g., acetonitrile), followed by purification via silica gel chromatography . Optimizing reaction parameters such as solvent polarity, temperature, and stoichiometry is critical for yield improvement.

Basic: How is the structure of this compound confirmed experimentally?

Answer:
Characterization relies on spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : 13C^{13}\text{C}- and 19F^{19}\text{F}-NMR (for fluorinated analogs) resolve the tetrahydropyran ring and nitrile group environments .
  • Melting Point Analysis : Derivatives like pentafluorophenyl esters of structurally similar compounds exhibit melting points in the range of 111–118°C, providing a benchmark for purity validation .
  • FT-IR Spectroscopy : Stretching frequencies for C≡N (~2200 cm1^{-1}) and ether C-O (~1100 cm1^{-1}) confirm functional groups .

Advanced: How can reaction conditions be optimized for synthesizing this compound derivatives?

Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity and reaction rates .
  • pH Control : Lowering pH post-reaction (e.g., to 0–5) stabilizes intermediates and minimizes side reactions .
  • Catalytic Systems : Fe complexes or Lewis acids (e.g., Bu4_4N[Fe(CO)3_3(NO)]) improve regioselectivity in hydrosilylation or coupling reactions .
  • Workflow Automation : Real-time monitoring via TLC or HPLC ensures reaction completion before quenching .

Advanced: What role does this compound play in pharmaceutical synthesis?

Answer:
this compound serves as a key intermediate in statin production, notably for Atorvastatin. Its tetrahydropyran moiety enhances metabolic stability, while the nitrile group facilitates further functionalization (e.g., hydrolysis to carboxylic acids) . Recent studies also explore its utility in synthesizing fluorinated drug candidates, leveraging its compatibility with radical fluorination protocols .

Advanced: How can contradictions in spectroscopic data for derivatives be resolved?

Answer:
Discrepancies in NMR or IR data often arise from:

  • Conformational Isomerism : The tetrahydropyran ring’s chair-boat interconversions can split signals; variable-temperature NMR clarifies dynamic behavior .
  • Solvent Effects : Dielectric constant variations shift chemical shifts; comparative analysis in CDCl3_3, DMSO-d6_6, or CD2_2Cl2_2 isolates solvent-induced artifacts .
  • Impurity Profiling : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) differentiate byproducts from target compounds .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrogen cyanide formation .
  • Storage : Store in sealed containers away from oxidizers at room temperature .

Advanced: What analytical challenges arise in quantifying this compound in complex matrices?

Answer:

  • Matrix Interference : Biological or synthetic mixtures require sample pre-treatment (e.g., solid-phase extraction) to isolate the compound .
  • Detection Sensitivity : LC-MS/MS with electrospray ionization (ESI) achieves low detection limits (ng/mL) by monitoring [M+H]+^+ or [M-H]^- ions .
  • Calibration Standards : Use isotopically labeled analogs (e.g., 13C^{13}\text{C}-nitrile) to correct for matrix effects and ionization efficiency .

Advanced: How does the tetrahydropyran moiety influence the compound’s physicochemical properties?

Answer:

  • Lipophilicity : The oxygen atom in the tetrahydropyran ring enhances solubility in polar solvents while maintaining moderate logP values (~2.5) for membrane permeability .
  • Steric Effects : The chair conformation of the tetrahydropyran ring shields reactive sites, improving stability against enzymatic degradation .
  • Hydrogen Bonding : The ether oxygen participates in H-bonding, affecting crystallization behavior and polymorph formation .

Basic: What are the common impurities in synthesized this compound?

Answer:

  • Unreacted Starting Materials : Residual tetrahydropyran-4-ol or cyanide precursors detected via GC-MS .
  • Oxidation Byproducts : Nitrile hydrolysis to carboxylic acids under acidic conditions .
  • Dimerization Products : Caused by radical coupling during fluorination steps; identified by HRMS .

Advanced: What computational methods support the design of derivatives with improved bioactivity?

Answer:

  • Density Functional Theory (DFT) : Predicts electron distribution in the nitrile group and tetrahydropyran ring to guide functionalization .
  • Molecular Docking : Simulates interactions with target enzymes (e.g., HMG-CoA reductase for statins) to optimize binding affinity .
  • QSAR Modeling : Relates substituent effects (e.g., fluorine substitution) to pharmacokinetic parameters like bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.